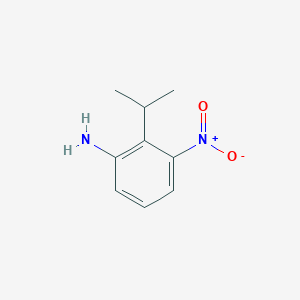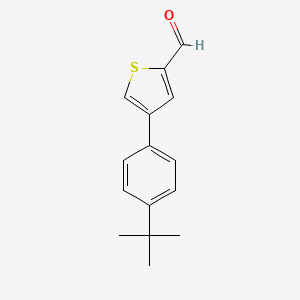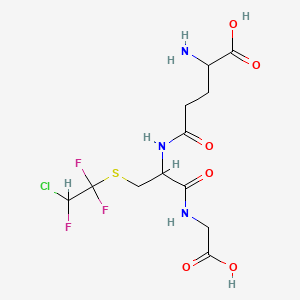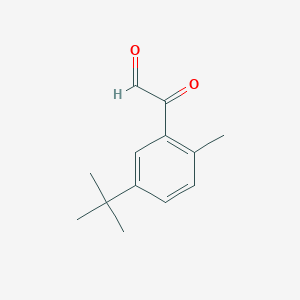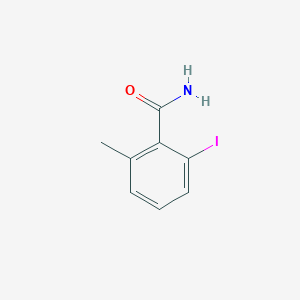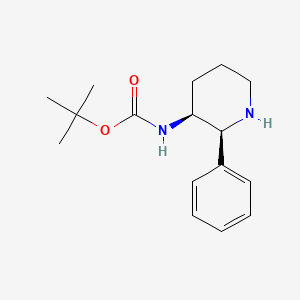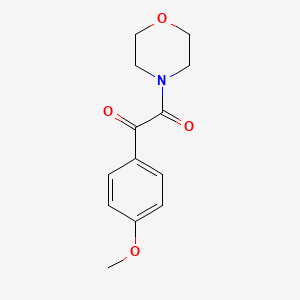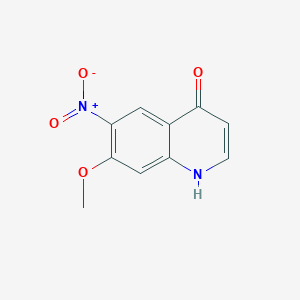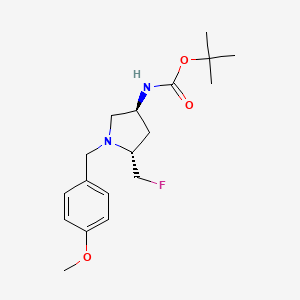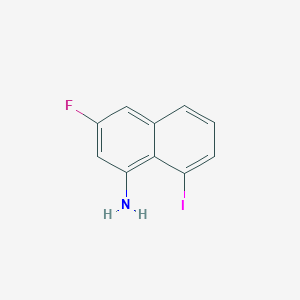
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a complex organic compound that features a benzene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Benzene Derivative: The benzene ring is first functionalized with the necessary substituents.
Introduction of the Pyrrolidine Group: This step involves the addition of the pyrrolidine-1-carbonyl group to the benzene ring.
Attachment of the Methoxyethoxy Group: The 2-methoxyethoxy group is introduced under specific reaction conditions.
Sulfonyl Chloride Formation: Finally, the sulfonyl chloride group is added to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine would yield a sulfonamide.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of sulfonyl chloride derivatives on various biological systems.
Medicine
Industry
In industry, it may be used in the production of specialty chemicals or as a reagent in various chemical processes.
作用機序
The mechanism of action of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonic acid
- 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonamide
Uniqueness
The presence of the sulfonyl chloride group makes 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride particularly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity distinguishes it from similar compounds that may have less reactive functional groups.
特性
分子式 |
C14H18ClNO5S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
4-(2-methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO5S/c1-20-8-9-21-13-5-4-11(22(15,18)19)10-12(13)14(17)16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
InChIキー |
SVSUERJVJPAMBH-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


